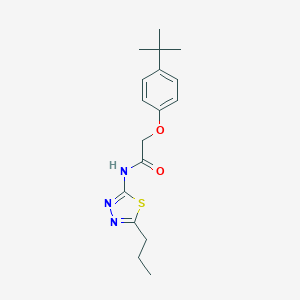![molecular formula C22H27NO4S B284658 Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of benzothiophene derivatives and has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor (α7nAChR).
Mécanisme D'action
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a selective agonist of the α7nAChR. This receptor is widely expressed in the central nervous system and is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. Activation of the α7nAChR by this compound leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to have neuroprotective effects in animal models of Parkinson's disease, traumatic brain injury, and stroke. It has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and multiple sclerosis. In addition, this compound has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its high affinity for the α7nAChR, which allows for selective activation of this receptor. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One direction is to investigate its potential use in the treatment of Alzheimer's disease, schizophrenia, and ADHD in humans. Another direction is to investigate its potential use in the treatment of pain in humans. In addition, further research is needed to elucidate the mechanisms underlying its neuroprotective and anti-inflammatory effects. Finally, efforts to improve the solubility of this compound may lead to the development of more effective formulations for its use in experimental settings.
Méthodes De Synthèse
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is synthesized by reacting 2,4-dimethylphenol with 4-bromobutyric acid to form 4-(2,4-dimethylphenoxy)butyric acid. This acid is then converted to the corresponding acid chloride, which is reacted with 4-amino-2,3,5,6-tetrahydro-1-benzothiophene-3-carboxylic acid to yield this compound.
Applications De Recherche Scientifique
Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, anti-inflammatory effects, and analgesic effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Propriétés
Formule moléculaire |
C22H27NO4S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
methyl 2-[4-(2,4-dimethylphenoxy)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO4S/c1-14-10-11-17(15(2)13-14)27-12-6-9-19(24)23-21-20(22(25)26-3)16-7-4-5-8-18(16)28-21/h10-11,13H,4-9,12H2,1-3H3,(H,23,24) |
Clé InChI |
ZQXZHXZSAWWPGX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)



![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)

![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)




![N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide](/img/structure/B284598.png)
